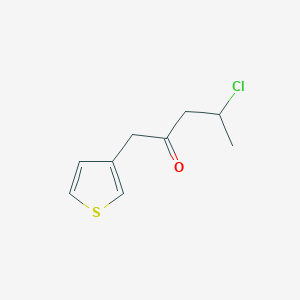
2-Pentanone, 4-chloro-1-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-chloro-1-(3-thienyl)- is an organic compound with the molecular formula C9H11ClOS It is a ketone derivative that contains a chlorine atom and a thienyl group attached to the pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-chloro-1-(3-thienyl)- typically involves the reaction of 3-thiophenemethanol with 4-chlorobutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-chloro-1-(3-thienyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-chloro-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Pentanone, 4-chloro-1-(3-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-chloro-1-(3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pentanone, 4-bromo-1-(3-thienyl)
- 2-Pentanone, 4-fluoro-1-(3-thienyl)
- 2-Pentanone, 4-iodo-1-(3-thienyl)
Uniqueness
2-Pentanone, 4-chloro-1-(3-thienyl)- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs with different halogen atoms. The chlorine atom influences the compound’s polarity, solubility, and reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
654643-47-7 |
|---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.70 g/mol |
IUPAC Name |
4-chloro-1-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C9H11ClOS/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
YRWWFEFHUMUCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1=CSC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
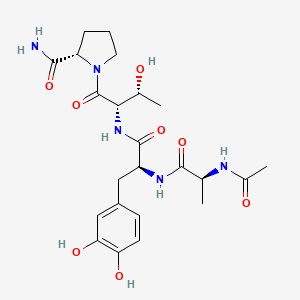
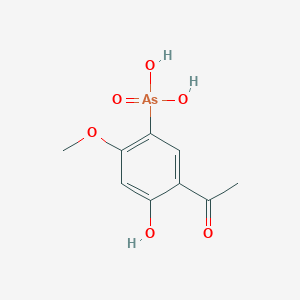
![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)

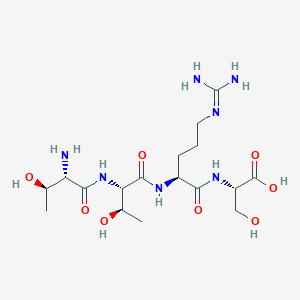

![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
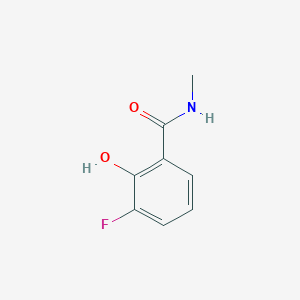
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
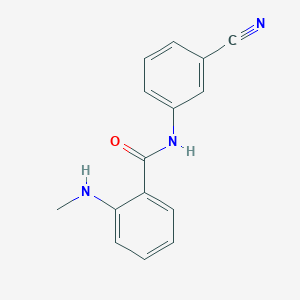
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

